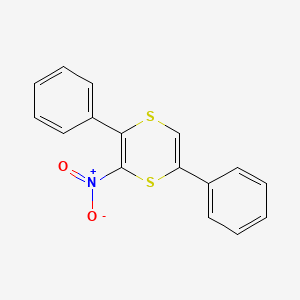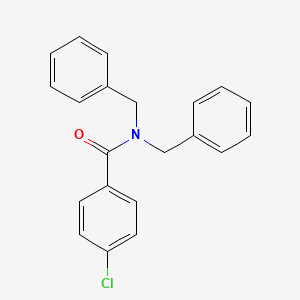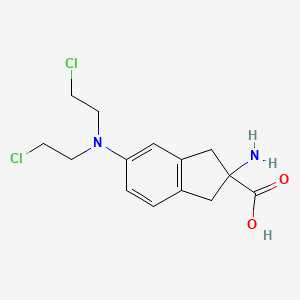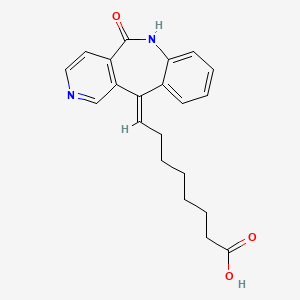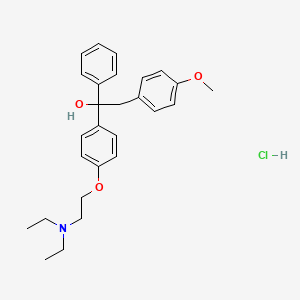
5'-Thymidylic acid, 3'-O-ethyl-, dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester is a chemical compound with the molecular formula C18H30N2O8P. It is a derivative of thymidylic acid, which is one of the four nucleotides that make up DNA. This compound is characterized by the presence of an ethyl group at the 3’-O position and dipropyl ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester typically involves the esterification of thymidylic acid. The process can be carried out using various esterification agents such as alcohols and acid catalysts. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.
Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield thymidylic acid and the corresponding alcohols.
Substitution Reactions: The ethyl group at the 3’-O position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis Products: Thymidylic acid and ethanol.
Substitution Products: Various substituted thymidylic acid derivatives depending on the reagents used.
Applications De Recherche Scientifique
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based materials and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester involves its incorporation into DNA strands during replication. The ethyl and dipropyl ester groups can influence the compound’s interaction with DNA polymerases and other enzymes involved in nucleic acid metabolism. This can affect the overall stability and function of the DNA molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: A nucleoside composed of thymine and deoxyribose.
Thymidylic Acid: The monophosphate form of thymidine.
5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester: Similar structure but with dibutyl ester groups instead of dipropyl.
Uniqueness
5’-Thymidylic acid, 3’-O-ethyl-, dipropyl ester is unique due to its specific ester groups, which can influence its chemical properties and biological activity. The presence of the ethyl group at the 3’-O position and the dipropyl ester groups can affect its solubility, stability, and interaction with biological molecules.
Propriétés
Numéro CAS |
130753-02-5 |
|---|---|
Formule moléculaire |
C18H31N2O8P |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-ethoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dipropyl phosphate |
InChI |
InChI=1S/C18H31N2O8P/c1-5-8-25-29(23,26-9-6-2)27-12-15-14(24-7-3)10-16(28-15)20-11-13(4)17(21)19-18(20)22/h11,14-16H,5-10,12H2,1-4H3,(H,19,21,22)/t14-,15+,16+/m0/s1 |
Clé InChI |
APYDNNXEQSEVHZ-ARFHVFGLSA-N |
SMILES isomérique |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OCC |
SMILES canonique |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)

